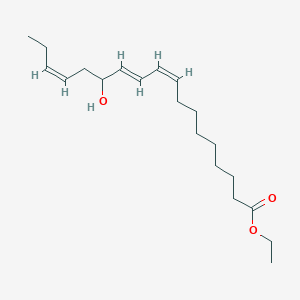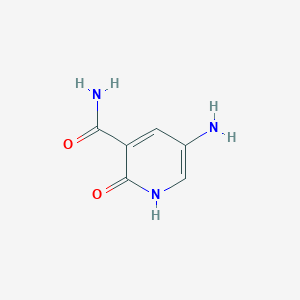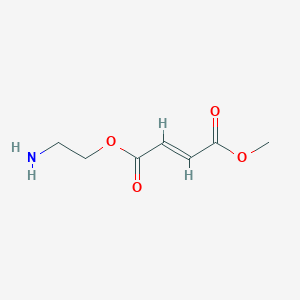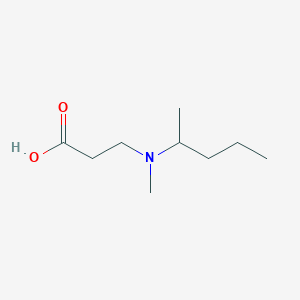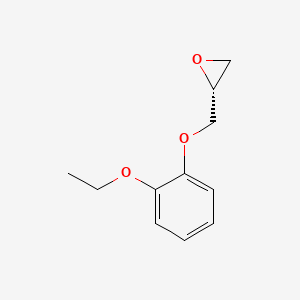
(S,R)-trans-Clopidogrel-MP Derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,R)-trans-Clopidogrel-MP Derivative is a stereoisomer of Clopidogrel, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. This compound is of particular interest due to its unique stereochemistry, which can influence its pharmacological properties and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R)-trans-Clopidogrel-MP Derivative typically involves several steps, including the formation of the core structure and the introduction of the stereocenters. The synthetic route often starts with the preparation of the thiophene ring, followed by the addition of the piperidine moiety. The stereochemistry is introduced through chiral catalysts or chiral auxiliaries, ensuring the correct (S,R)-trans configuration.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S,R)-trans-Clopidogrel-MP Derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are employed to remove oxygen or introduce hydrogen atoms.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents like sodium azide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S,R)-trans-Clopidogrel-MP Derivative has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an antiplatelet agent with improved efficacy and reduced side effects compared to Clopidogrel.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of (S,R)-trans-Clopidogrel-MP Derivative involves its conversion to an active metabolite that irreversibly inhibits the P2Y12 receptor on platelets. This inhibition prevents the binding of adenosine diphosphate (ADP), thereby reducing platelet aggregation and thrombus formation. The molecular targets include the P2Y12 receptor and various enzymes involved in the metabolic activation of the compound.
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: The parent compound, widely used as an antiplatelet agent.
Prasugrel: Another antiplatelet agent with a similar mechanism of action but different pharmacokinetic properties.
Ticagrelor: A reversible P2Y12 receptor antagonist with a different chemical structure.
Uniqueness
(S,R)-trans-Clopidogrel-MP Derivative is unique due to its specific stereochemistry, which can influence its binding affinity, metabolic stability, and overall pharmacological profile. This makes it a valuable compound for studying the effects of stereochemistry on drug action and for developing new therapeutic agents with improved properties.
Properties
Molecular Formula |
C25H26ClNO6S |
|---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2E)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12-13,22,24H,10-11,14-15H2,1-2H3,(H,29,30)/b17-13+/t22-,24+/m1/s1 |
InChI Key |
FNCOEMFSIDGTAR-MPUBODTJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)CS[C@@H]\2CCN(C/C2=C\C(=O)O)[C@@H](C3=CC=CC=C3Cl)C(=O)OC |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


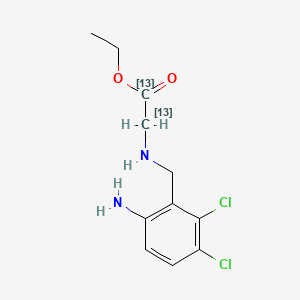
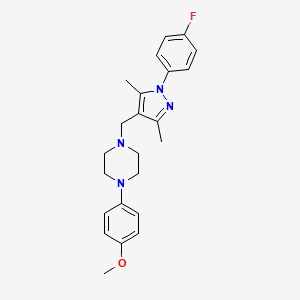

![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)

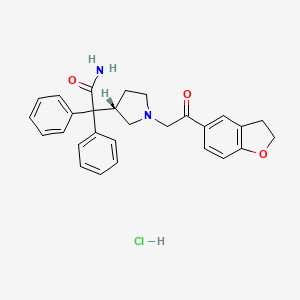
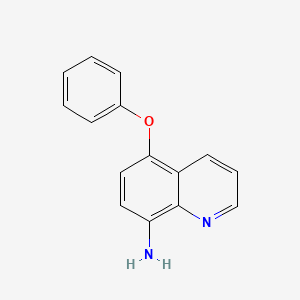
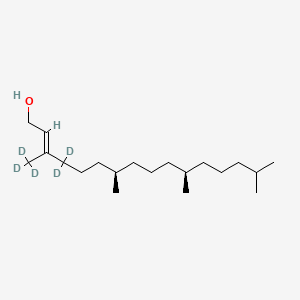
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
